N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 481.61 g/mol . This compound is notable for its unique structure and potential applications in medicinal chemistry.
The synthesis of N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide involves multi-step reactions typical for complex organic compounds. While specific synthetic routes are not detailed in the available literature, such compounds are generally synthesized through the following methods:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide can be described using various chemical notations:
InChI=1S/C22H19N5O2S3/c1-13-8-14(2)10-15(9-13)23-18(28)12-32-22-25-24-21-26(11-16-4-3-6-30-16)20(29)19-17(27(21)22)5-7-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
This notation provides a standardized representation of the compound's structure.
While specific physical properties such as boiling point and melting point are not widely reported in the available literature for this compound , it is essential to note that these properties can vary based on purity and synthesis methods.
The chemical reactivity of N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide may include:
These reactions can be explored further in laboratory settings to determine their specific pathways and products.
Further pharmacological studies would be necessary to elucidate its precise mechanism.
While specific data on density or solubility are not available for this compound , it is essential for researchers to conduct empirical measurements when developing applications.
Chemical properties such as stability under various conditions (e.g., light sensitivity or thermal stability) should be investigated through rigorous testing protocols to ensure safe handling and application in research settings.
N-(3,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-y)thio)acetamide has potential applications in:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4